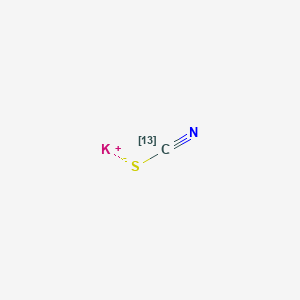

Potassium thiocyanate-13C

Descripción general

Descripción

Potassium thiocyanate-13C is a carbon-13 and nitrogen-15 labeled salt form of the thiocyanate anion . It is used in chemical synthesis for double-labeled compounds and can also be used as a standard in the analysis of thiocyanates .

Synthesis Analysis

Potassium thiocyanate-13C is used in chemical synthesis for double-labeled compounds . Aqueous KSCN reacts almost quantitatively with Pb(NO3)2 to give Pb(SCN)2, which has been used to convert acyl chlorides to isothiocyanates . KSCN converts ethylene carbonate to ethylene sulfide .Molecular Structure Analysis

The linear formula of Potassium thiocyanate-13C is KS13CN . The molecular weight is 98.17 .Chemical Reactions Analysis

Aqueous KSCN reacts almost quantitatively with Pb(NO3)2 to give Pb(SCN)2, which has been used to convert acyl chlorides to isothiocyanates . KSCN converts ethylene carbonate to ethylene sulfide .Physical And Chemical Properties Analysis

Potassium thiocyanate-13C is a solid substance . The melting point is 173 °C .Aplicaciones Científicas De Investigación

1. Preparation of Ethylenesulfide and Lead Thiocyanate Potassium thiocyanate is used in the preparation of ethylenesulfide and lead thiocyanate . Lead thiocyanate is particularly useful in the conversion of acyl chloride to thiocyanates .

2. Solid State NMR of Heavy-Metal Nuclei Potassium thiocyanate is used in solid state NMR of heavy-metal nuclei . This results in the preparation of several mercury-thiocyanate and selenocyanate compounds as potential models .

3. Hysteresis Elimination in Perovskite Solar Cells Potassium thiocyanate has been used in the creation of highly efficient perovskite solar cells . By introducing potassium thiocyanate into the perovskite precursor solution, researchers have successfully obtained a highly efficient methylammonium lead iodide (MAPbI3) perovskite solar cell with no hysteresis .

4. Enhancement of Crystallinity in Perovskite Solar Cells The incorporation of potassium thiocyanate immensely enhances the crystallinity of MAPbI3 with lower defect density and longer carrier lifetime . The grain size increases to over 600 nm due to the positive synergy of potassium ions and thiocyanate ions .

5. Facilitating Cross-Coupling Reactions in Organic Chemistry Potassium thiocyanate-13C,15N serves as an efficient sulfur surrogate in chemical synthesis, notably in the creation of symmetrical diaryl sulfides. This application demonstrates its utility in facilitating cross-coupling reactions in organic chemistry.

6. Production of High Conversion Efficiency Solar Cells At the optimum concentration of the potassium thiocyanate additive, the perovskite solar cell achieves a high conversion efficiency of 19.6% . This shows the potential of potassium thiocyanate in the production of high-efficiency solar cells .

Mecanismo De Acción

Target of Action

Potassium Thiocyanate-13C is a carbon-13 and nitrogen-15 labeled salt form of the thiocyanate anion Thiocyanate ions are known to inhibit the sodium-iodide symporter (nis), which is crucial for iodide uptake in the thyroid gland .

Mode of Action

Potassium Thiocyanate-13C, like other thiocyanates, competitively inhibits the NIS-mediated iodide uptake . This inhibition occurs because thiocyanate ions and iodide ions are similar in size and charge, allowing thiocyanate to bind to the iodide transport sites on the NIS, thereby blocking iodide uptake.

Biochemical Pathways

The inhibition of nis can disrupt the synthesis of thyroid hormones, as iodide uptake is the first step in this process . This disruption can affect various downstream effects, including metabolic processes, growth, and development, which are regulated by thyroid hormones.

Pharmacokinetics

It’s known that stable heavy isotopes of elements like carbon-13 have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, the process of replacing hydrogen atoms with deuterium, a heavy isotope of hydrogen, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The inhibition of nis by thiocyanate can lead to decreased iodide uptake, potentially leading to reduced thyroid hormone synthesis and subsequent hypothyroidism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium Thiocyanate-13C. For instance, the presence of other NIS inhibitors in the environment, such as perchlorate and nitrate, can enhance the inhibitory effect of thiocyanate on iodide uptake .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

potassium;azanylidyne(113C)methanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNZYHKDIALBAK-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635684 | |

| Record name | Potassium (~13~C)thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium thiocyanate-13C | |

CAS RN |

143827-33-2 | |

| Record name | Potassium (~13~C)thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium thiocyanate-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)